6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one

Antitubercular DprE1 inhibition Structure-activity relationship

6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one (CAS 1411982-58-5) is a heterocyclic building block belonging to the 1,3-benzothiazin-4-one (BTZ) class, a scaffold extensively investigated for antitubercular drug discovery as a covalent inhibitor of the DprE1 enzyme. This specific compound features a bromine atom at the 6-position of the dihydrobenzothiazinone ring, making it a critical intermediate for late-stage functionalization via cross-coupling reactions.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11
CAS No. 1411982-58-5
Cat. No. B2934515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one
CAS1411982-58-5
Molecular FormulaC8H6BrNOS
Molecular Weight244.11
Structural Identifiers
SMILESC1NC(=O)C2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)8(11)10-4-12-7/h1-3H,4H2,(H,10,11)
InChIKeyKHDSPHNEIBDGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one (CAS 1411982-58-5) for Targeted Synthesis & SAR Programs


6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one (CAS 1411982-58-5) is a heterocyclic building block belonging to the 1,3-benzothiazin-4-one (BTZ) class, a scaffold extensively investigated for antitubercular drug discovery as a covalent inhibitor of the DprE1 enzyme [1]. This specific compound features a bromine atom at the 6-position of the dihydrobenzothiazinone ring, making it a critical intermediate for late-stage functionalization via cross-coupling reactions. The 2,3-dihydro oxidation state distinguishes it from the more commonly studied 4H-1,3-benzothiazin-4-one pharmacophore, offering a unique vector for generating saturated analogs to modulate potency, metabolic stability, and physicochemical properties [2].

Why 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one Cannot Be Substituted by Unsubstituted or Chloro Analogs


Interchangeability within the 2,3-dihydro-1,3-benzothiazin-4-one subclass is not supported by the quantitative structure-activity relationship (SAR) landscape. The C-6 substituent profoundly influences electron-withdrawing character, steric bulk, and metabolic fate—parameters that are not linearly transferable across halogen or alkyl analogs [1]. The bromine atom provides a unique balance of reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not matched by the electronically distinct 6-fluoro, 6-chloro, or unsubstituted parent compounds, impacting both synthetic tractability and the diversity of accessible analogs [2]. Direct substitution with a non-brominated precursor eliminates this critical functional handle, forcing longer or lower-yielding synthetic routes to achieve the same structural diversification.

Quantitative Differentiation Evidence for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one


Impact of C-6 Substitution on Biological Activity: Bromo vs. Trifluoromethyl vs. Nitro

High-strength, direct head-to-head comparative data for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one against its closest analogs is currently absent from the published peer-reviewed literature. The following evidence constitutes a class-level inference from the broader 4H-1,3-benzothiazin-4-one antitubercular SAR landscape, intended to guide hypothesis generation rather than serve as definitive proof of differentiation [1]. In studies of N-alkyl substituted 4H-1,3-benzothiazin-4-ones, antitubercular activity (MIC against M. tuberculosis H37Rv) was not significantly affected by substitution at the 6-position with either a nitro (–NO2) or trifluoromethyl (–CF3) group, while the identity of the substituent is known to critically modulate pharmacokinetic properties such as metabolic stability and the propensity to form hydride-Meisenheimer complexes [2]. The quantitative contribution of a 6-bromo substituent in the 2,3-dihydro series remains unquantified in public sources.

Antitubercular DprE1 inhibition Structure-activity relationship

Synthetic Versatility: The Bromo Handle as an Enabler of Library Generation via Cross-Coupling

The primary source of quantifiable differentiation for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one lies in its synthetic utility as an aryl bromide, a functional group with well-established reactivity in palladium-catalyzed cross-coupling reactions. Recent methodology development has demonstrated the synthesis of 2,3-dihydrobenzothiazin-4-ones via metal-free transformations of 2-alkylthiobenzamides, providing access to a diverse range of 2-substituted and 2,2-disubstituted analogs [1]. While this methodology enables the synthesis of the core scaffold, it does not provide a head-to-head comparison of the reactivity of the 6-bromo derivative versus other halogenated intermediates. The inherent utility of the C-Br bond for downstream diversification is a class-level property of aryl bromides, and its specific reactivity in the context of the 2,3-dihydrobenzothiazin-4-one ring system requires prospective experimental validation.

Medicinal chemistry Cross-coupling Late-stage functionalization

Commercial Purity Benchmarking Against Common Vendor Specifications

Reputable vendors (e.g., Leyan) list 6-Bromo-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one with a certified purity of 98% . This specification serves as a minimum acceptable benchmark for procurement in research contexts, ensuring that the compound is suitable for use as a synthetic intermediate without introducing significant levels of byproducts that could confound reaction optimization or biological assay results. For comparison, the 7-bromo-1,1-dioxide analog (CAS 1823553-64-5) is also commonly supplied at a similar purity level, though its applications are geared towards different therapeutic contexts . This purity level is standard for research-grade benzothiazinone building blocks and does not represent a unique differentiator, but is a necessary condition for reliable experimentation.

Quality control Procurement Analytical chemistry

Optimal Deployment Scenarios for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one in Research and Development


Core Intermediate for Structure-Activity Relationship (SAR) Expansion of Antitubercular Benzothiazinones

6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one serves as the essential starting point for diversifying the C-6 position of the benzothiazinone scaffold via Suzuki-Miyaura cross-coupling [1]. This addresses the critical unmet need identified in the literature: while the 4H-1,3-benzothiazin-4-one core is well-explored, the impact of C-6 substituents on the 2,3-dihydro series remains uncharacterized . Researchers procuring this compound can systematically generate a library of 6-aryl and 6-heteroaryl analogs to probe the effects of steric and electronic modulation on DprE1 inhibition, metabolic stability, and pharmacokinetic profile, filling a significant gap in the public domain SAR landscape.

Probe of C-6 Substitution Effects on Meisenheimer Complex Formation and Metabolic Fate

Recent studies have shown that electron-withdrawing groups at C-6 critically influence the propensity of nitro-benzothiazinones to form inactivating hydride-Meisenheimer complexes (HMCs), a newly discovered metabolic liability [1]. 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one, as a precursor to the corresponding 6-bromo-8-nitro-4H analog, provides a direct entry point to quantifying the contribution of a bromine substituent (vs. –CF3, –SO2Me, and –SO2NMe2) to HMC formation Gibbs free energy and whole-cell biotransformation rates, thereby enabling rational pharmacokinetic optimization of next-generation BTZ candidates.

Building Block for Adenosine Receptor Antagonist Development Beyond the Antitubercular Space

The benzothiazinone scaffold has demonstrated activity as a novel class of adenosine receptor (AR) antagonists, with 6-methyl substituted analogs showing balanced affinity across human AR subtypes (Ki values ranging from 30.4 to 360 nM) [1]. 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one is a versatile precursor for synthesizing 6-substituted derivatives that can be evaluated for AR antagonism, potentially yielding selective compounds with improved physicochemical properties relative to the 4H-series leads, thereby expanding the therapeutic relevance of the scaffold beyond anti-infectives.

Quote Request

Request a Quote for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.